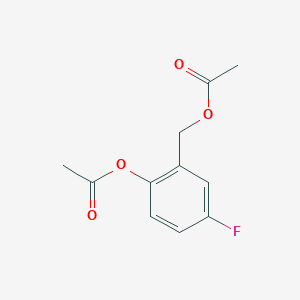
2-Acetoxy-5-fluorobenzylacetate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-5-fluorobenzylacetate, 98%, is a synthetic compound that has been used in a variety of scientific and medical applications. It is an acetate ester of 5-fluorobenzyl alcohol and has a molecular weight of 206.2 g/mol. Its chemical formula is C9H9FO3. 2-Acetoxy-5-fluorobenzylacetate, 98%, is a colorless solid that is soluble in water and polar organic solvents such as methanol, ethanol, and acetone. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the production of fluorinated compounds.
Mécanisme D'action
2-Acetoxy-5-fluorobenzylacetate, 98%, acts as a catalyst in the production of fluorinated compounds. It is believed that the reaction occurs through a nucleophilic substitution mechanism. In this mechanism, the oxygen atom of the acetate ester is attacked by a nucleophile, such as a fluoride ion, resulting in the formation of a new bond between the oxygen and the nucleophile. This reaction then results in the formation of a new product, which is a fluorinated compound.
Biochemical and Physiological Effects
2-Acetoxy-5-fluorobenzylacetate, 98%, has been used in a variety of scientific and medical applications. However, its biochemical and physiological effects have not been extensively studied. It is believed that it may have some effect on the body's metabolism, but no conclusive evidence has been found to support this hypothesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetoxy-5-fluorobenzylacetate, 98%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is stable and can be stored for long periods of time. However, it is a hazardous material and should be handled with caution. Additionally, it is not very soluble in water, so it may not be suitable for certain experiments.
Orientations Futures
There are many potential future directions for research on 2-Acetoxy-5-fluorobenzylacetate, 98%. One potential area of research is the development of new synthetic methods for the production of fluorinated compounds. Additionally, more research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of the compound in medical and scientific applications. Finally, more research could be done to explore the potential toxicity of the compound and its potential for adverse effects in humans.
Méthodes De Synthèse
2-Acetoxy-5-fluorobenzylacetate, 98%, is synthesized via a two-step process. The first step involves the reaction of 5-fluorobenzyl alcohol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction yields 2-acetoxy-5-fluorobenzylacetate and acetic acid as the main products. The second step involves the distillation of the reaction mixture to remove the acetic acid and yield 2-acetoxy-5-fluorobenzylacetate, 98%.
Applications De Recherche Scientifique
2-Acetoxy-5-fluorobenzylacetate, 98%, has been used in a variety of scientific and medical applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the production of fluorinated compounds. It has also been used as a reagent in the synthesis of biologically active compounds such as antibiotics and anti-cancer agents. Additionally, it has been used in the synthesis of fluorinated compounds for use in MRI imaging.
Propriétés
IUPAC Name |
(2-acetyloxy-5-fluorophenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-7(13)15-6-9-5-10(12)3-4-11(9)16-8(2)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARRTIBTVWHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)

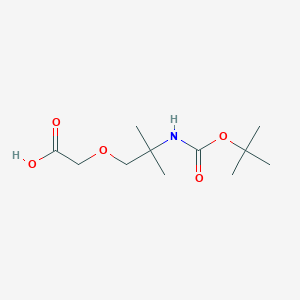
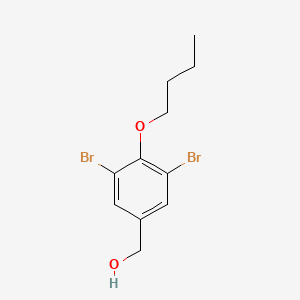
![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)

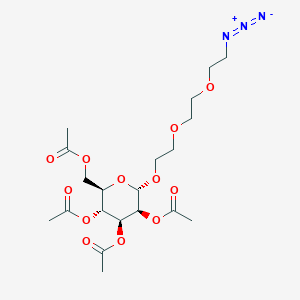
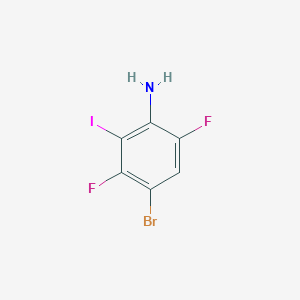
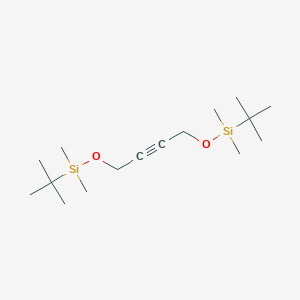
![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)
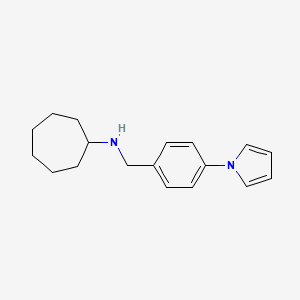
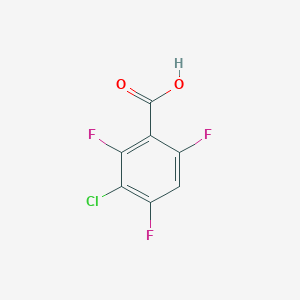
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)
